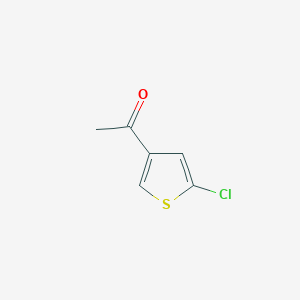

3-Acetyl-5-chlorothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHPSPVYDLDWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574110 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58119-67-8 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Acetyl-5-chlorothiophene: A Technical Guide

Abstract

Introduction to 3-Acetyl-5-chlorothiophene

This compound is a substituted thiophene derivative featuring an acetyl group at the 3-position and a chlorine atom at the 5-position. Thiophene and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1] The precise characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its identification and characterization.

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of this compound, it is crucial to consider its isomeric forms and related structures. The positioning of the acetyl and chloro groups on the thiophene ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.8 - 8.2 | Doublet | ~1.5 - 2.5 | Deshielded by the adjacent electron-withdrawing acetyl group. |

| H-4 | ~7.2 - 7.5 | Doublet | ~1.5 - 2.5 | Influenced by the chlorine at the 5-position. |

| -COCH₃ | ~2.5 - 2.7 | Singlet | N/A | Typical range for an acetyl group attached to an aromatic ring. |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

The chemical shifts of the thiophene protons are influenced by the electronic effects of the substituents. The acetyl group is strongly electron-withdrawing and will deshield the adjacent H-2 proton, shifting it downfield. The chlorine atom is also electron-withdrawing but to a lesser extent, and its effect on H-4 will be less pronounced. The small coupling constant between H-2 and H-4 is characteristic of a meta-relationship in a five-membered ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: four for the thiophene ring carbons and two for the acetyl group carbons (the carbonyl and the methyl carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~130 - 135 | Influenced by the adjacent acetyl group. |

| C3 | ~140 - 145 | Attached to the electron-withdrawing acetyl group. |

| C4 | ~125 - 130 | Shielded relative to C2 and C5. |

| C5 | ~135 - 140 | Attached to the chlorine atom. |

| -C =O | ~190 - 195 | Typical range for a ketone carbonyl carbon. |

| -C H₃ | ~25 - 30 | Typical range for an acetyl methyl carbon. |

Note: These are estimated values and can be influenced by solvent effects.

The carbon atoms directly attached to the electron-withdrawing acetyl (C3) and chloro (C5) groups are expected to be significantly deshielded and appear at lower field. The carbonyl carbon of the acetyl group will be the most downfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.[2]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl group, the thiophene ring, and the C-Cl bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| ~1660 - 1680 | Strong | C=O stretching (aryl ketone) |

| ~1500 - 1550 | Medium | C=C stretching (thiophene ring) |

| ~1400 - 1450 | Medium | C-H in-plane bending |

| ~800 - 850 | Medium to Strong | C-H out-of-plane bending |

| ~700 - 750 | Medium to Strong | C-S stretching |

| ~600 - 800 | Medium | C-Cl stretching |

The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretch of the ketone, which is expected in the range of 1660-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the thiophene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

For this compound (C₆H₅ClOS), the molecular weight is approximately 160.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 160/162 | [C₆H₅ClOS]⁺ (Molecular ion) |

| 145/147 | [M - CH₃]⁺ |

| 117/119 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Fragmentation Pathway

The primary fragmentation pathways are expected to involve the loss of the methyl group from the acetyl moiety and the loss of the entire acetyl group.

References

Reactivity of the acetyl group in 3-Acetyl-5-chlorothiophene

An In-Depth Technical Guide to the Reactivity of the Acetyl Group in 3-Acetyl-5-chlorothiophene

Abstract

This compound is a versatile heterocyclic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is governed by the interplay of three key structural features: the electrophilic carbonyl carbon of the acetyl group, the acidic α-protons of the methyl group, and the electron-rich thiophene ring, which is modulated by the electron-withdrawing effects of both the acetyl and chloro substituents. This guide provides a comprehensive exploration of the acetyl group's reactivity within this molecular framework. We will dissect the causality behind experimental choices for a range of transformations, including carbonyl reductions and condensations, α-proton-mediated C-C bond formation, and the influence of the acetyl group on the regioselectivity of substitutions on the thiophene ring. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

Introduction: Electronic Landscape of this compound

The synthetic utility of this compound stems from a nuanced electronic structure. The acetyl group at the C3 position and the chlorine atom at the C5 position are both electron-withdrawing groups that deactivate the thiophene ring towards electrophilic attack.[1][2] However, their influence on the molecule's overall reactivity is distinct and position-dependent.

-

The Acetyl Group (-COCH₃): As a powerful deactivating group, it significantly reduces the electron density of the thiophene ring through resonance and inductive effects. This makes the carbonyl carbon a prime target for nucleophilic attack and enhances the acidity of the adjacent methyl protons.

-

The Chloro Group (-Cl): This substituent deactivates the ring through induction but can act as a weak ortho, para-director in electrophilic aromatic substitution reactions due to lone pair donation.[1]

-

Combined Influence: The synergy between these groups creates specific reactive sites. The acetyl group activates the C5 chlorine for nucleophilic aromatic substitution (SNAr), while the combination of both substituents directs incoming electrophiles primarily to the C4 position.[1]

The following diagram illustrates the key electronic influences on the molecule.

Caption: Electronic hotspots in this compound.

Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the acetyl group is a focal point for nucleophilic additions and condensation reactions.

Reduction of the Carbonyl Group

The acetyl group can be selectively reduced to either a secondary alcohol or fully deoxygenated to an ethyl group, depending on the chosen reagent and conditions. Reduction to the corresponding alcohol, 1-(5-chloro-3-thienyl)ethanol, is typically achieved with hydride reagents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol at 0 °C (ice bath).

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.

Condensation Reactions: Building Molecular Complexity

The acidic α-protons allow this compound to act as a nucleophile (via its enolate) in various condensation reactions, which are fundamental for carbon-carbon bond formation. The Claisen-Schmidt condensation, a reaction with an aromatic aldehyde, is particularly valuable for synthesizing chalcone derivatives. These compounds are known scaffolds in medicinal chemistry.[1]

Workflow: Claisen-Schmidt Condensation to Synthesize a Bis-Chalcone

A 2021 study demonstrated the synthesis of a novel bis-chalcone by reacting this compound with terephthalaldehyde, which was then evaluated for its cytotoxic activity.[1]

Caption: Workflow for bis-chalcone synthesis.

The Gewald Reaction: A Gateway to Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that constructs a polysubstituted 2-aminothiophene ring.[3][4] In this reaction, this compound can serve as the ketone component, condensing with an α-cyanoester and elemental sulfur in the presence of a base. This provides a direct route to highly functionalized thiophenes, which are valuable in dye chemistry and as pharmaceutical building blocks.[5][6][7]

The reaction proceeds via an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization.[3]

Mechanism of the Gewald Reaction

Caption: Simplified mechanism of the Gewald reaction.

Reactivity of the Thiophene Ring

The acetyl group profoundly influences the reactivity of the thiophene ring itself, directing the outcome of both electrophilic and nucleophilic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

As established, the C3-acetyl and C5-chloro groups both deactivate the ring but cooperatively direct incoming electrophiles to the C4 position. This provides a high degree of regioselectivity for reactions like nitration, halogenation, and Friedel-Crafts acylation.[1][2] This is a crucial consideration for synthetic planning, allowing for the predictable installation of new functional groups.

Experimental Protocol: Friedel-Crafts Acylation at the C4 Position

This protocol is adapted from established methods for the acylation of substituted thiophenes.[2]

-

Setup: To a stirred, cooled (0 °C) mixture of this compound (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 3.0 eq), add the solvent (e.g., dichloromethane).

-

Reagent Addition: Add the acylating agent (e.g., 3-bromobenzoyl chloride, 1.0 eq) dropwise, maintaining the low temperature.

-

Reaction: Allow the mixture to warm to room temperature and then heat (e.g., 90-100 °C) for several hours until the starting material is consumed (TLC monitoring).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the aluminum complexes.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic fractions, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 4-acylated product.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the acetyl group activates the C5 position for SNAr, enabling the displacement of the chlorine atom. This reaction is synthetically valuable for introducing a wide range of substituents at this position. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond by coupling with an organoboron reagent.[1]

Data Summary

| Property/Reaction | Details | Typical Yield | Reference(s) |

| Molecular Formula | C₆H₅ClOS | N/A | [8] |

| Molecular Weight | ~176.62 g/mol | N/A | - |

| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 3H, -CH₃), δ ~7.2-7.8 ppm (thiophene protons) | N/A | [9] |

| Reduction to Alcohol | Reagent: NaBH₄, Solvent: Methanol | High | - |

| Claisen-Schmidt Condensation | Reactant: Aromatic aldehyde, Catalyst: KOH or NaOH | 60-85% | [1] |

| Friedel-Crafts Acylation | Occurs at C4 position. Reagent: Acyl chloride, Catalyst: AlCl₃ | 45-70% | [2] |

| Suzuki-Miyaura Coupling | Displaces C5-Cl. Reagent: Boronic acid, Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄), Base: K₂CO₃ | Moderate-Excellent | [1] |

Conclusion

The acetyl group in this compound is not merely a passive functional group but an active director of reactivity across the entire molecule. It provides three distinct handles for chemical modification: the electrophilic carbonyl carbon, the acidic α-protons, and its electronic influence on the thiophene ring. By understanding the underlying electronic principles, researchers can exploit this reactivity to perform a wide array of transformations, from simple reductions to complex multicomponent reactions like the Gewald synthesis. This versatility cements the role of this compound as a high-value building block for creating novel molecular architectures in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Electrophilic substitution on the thiophene ring of 3-Acetyl-5-chlorothiophene

An In-Depth Technical Guide to Electrophilic Substitution on the Thiophene Ring of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of electrophilic substitution reactions on the this compound ring. As a key intermediate in medicinal chemistry, understanding the reactivity and regioselectivity of this molecule is crucial for the synthesis of novel pharmaceutical agents. This document synthesizes mechanistic principles with practical, field-proven insights to provide a self-validating framework for experimental design.

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than benzene.[1] This heightened reactivity is attributed to the sulfur atom's ability to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[1][2] However, the introduction of substituents dramatically modulates this intrinsic reactivity.

In this compound, the ring is substituted with two electron-withdrawing groups:

-

3-Acetyl Group: This group deactivates the thiophene ring through both a strong resonance effect (-M) and an inductive effect (-I), pulling electron density from the π-system.[3][4] This makes the ring less nucleophilic and therefore less reactive towards electrophiles.[4]

-

5-Chloro Group: The chlorine atom also deactivates the ring through a strong inductive effect (-I) due to its high electronegativity. However, it can also donate electron density through a resonance effect (+M) via its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[5]

The combined effect of these two deactivating groups renders the this compound ring significantly less reactive than unsubstituted thiophene, necessitating more forcing conditions for electrophilic substitution reactions.

Regioselectivity: Predicting the Site of Electrophilic Attack

The primary consideration in any electrophilic substitution reaction is the regioselectivity. For this compound, the two available positions for substitution are C2 and C4. The directing effects of the existing substituents are the determining factors for the position of the incoming electrophile.

-

Directing Effect of the 3-Acetyl Group: As a meta-directing group, the acetyl substituent at C3 directs incoming electrophiles to the C5 position. However, this position is already occupied by the chlorine atom. The other meta-position relative to the acetyl group is C1 (the sulfur atom), which is not a typical site for electrophilic substitution. The position ortho to the acetyl group (C2 and C4) are deactivated. Between the two, the C4 position is less deactivated.

-

Directing Effect of the 5-Chloro Group: Halogens are ortho-, para-directors. The chlorine atom at C5 will direct incoming electrophiles to its ortho position, which is the C4 position.

Therefore, the directing effects of both the acetyl and chloro groups converge, strongly favoring electrophilic attack at the C4 position .[6] This position is also the least sterically hindered of the available sites on the ring.

The following diagram illustrates the directing effects of the substituents on the this compound ring.

Caption: Directing effects on the this compound ring.

Key Electrophilic Substitution Reactions and Protocols

Given the deactivated nature of the ring, specific and often forcing conditions are required to achieve successful electrophilic substitution.

Sulfonation

Sulfonation is a viable reaction for this compound. A direct sulfonation approach can be employed to introduce a sulfonic acid group at the C4 position.

Protocol: Sulfonation of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place this compound (1 equivalent).

-

Cooling: Cool the flask to 0-5°C using an ice bath.

-

Reagent Addition: Under a nitrogen atmosphere, add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product, 3-acetyl-5-chloro-4-thiophenesulfonic acid, can be collected by filtration, washed with cold water, and dried.

Nitration

Representative Protocol: Nitration of this compound

-

Reaction Setup: To a flask containing concentrated sulfuric acid (5-10 equivalents), cooled to 0°C, slowly add this compound (1 equivalent) with stirring.

-

Nitrating Agent: Prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 equivalents), and cool it to 0°C.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the thiophene solution, ensuring the temperature does not rise above 10°C.

-

Reaction: Stir the mixture at 0-10°C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Halogenation

Bromination of deactivated thiophenes can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Representative Protocol: Bromination of this compound

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) in portions to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the expected outcomes and key parameters for the electrophilic substitution on this compound.

| Reaction | Electrophile | Expected Major Product | Key Reaction Conditions |

| Sulfonation | SO₃ | 3-Acetyl-5-chloro-4-thiophenesulfonic acid | Chlorosulfonic acid, 0-5°C |

| Nitration | NO₂⁺ | 3-Acetyl-5-chloro-4-nitrothiophene | Conc. HNO₃ / Conc. H₂SO₄, 0-10°C |

| Bromination | Br⁺ | 3-Acetyl-4-bromo-5-chlorothiophene | NBS, Acetic Acid |

Experimental Workflow Visualization

The general workflow for performing and analyzing an electrophilic substitution reaction on this compound is depicted below.

References

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-2-sulfonamide(160982-10-5) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-5-chlorothiophene is a substituted heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive examination of the molecular architecture of this compound. While direct experimental data on its conformation is limited, this document synthesizes information from analogous compounds to present a robust model of its likely structural preferences. This guide delves into the rotational isomerism of the acetyl group, a critical factor influencing its reactivity and intermolecular interactions. Furthermore, detailed protocols for the experimental and computational characterization of this and related molecules are provided to support further research and application.

Introduction: The Significance of this compound

This compound, with the CAS Number 58119-67-8, is a key heterocyclic building block. Its structure, featuring a thiophene ring substituted with both a chloro and an acetyl group, provides multiple reactive sites for synthetic transformations.[1] These functional groups allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications.[1] The precise three-dimensional arrangement of its atoms, particularly the orientation of the acetyl group relative to the thiophene ring, is fundamental to understanding its chemical behavior and its interactions with biological targets.

Fundamental Molecular Structure

The foundational structure of this compound consists of a five-membered thiophene ring. An acetyl group (-COCH₃) is attached to the third carbon (C3), and a chlorine atom is attached to the fifth carbon (C5) of the ring.

Table 1: Core Molecular Data for this compound

| Identifier | Value |

| IUPAC Name | 1-(5-chlorothiophen-3-yl)ethanone |

| CAS Number | 58119-67-8 |

| Molecular Formula | C₆H₅ClOS[2] |

| Molecular Weight | 160.62 g/mol [3] |

| SMILES String | CC(C1=CSC(Cl)=C1)=O |

| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N |

Conformational Analysis: The Rotational Isomers of the Acetyl Group

A critical aspect of the molecular structure of this compound is the rotational conformation of the acetyl group around the C3-C(O) single bond. This rotation gives rise to two principal planar conformers, or rotational isomers: the syn-conformer and the anti-conformer. These conformers are defined by the dihedral angle between the carbonyl group (C=O) and the adjacent C-S bond within the thiophene ring.

For this compound, the two likely planar conformers are:

-

Syn-conformer: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

-

Anti-conformer: The carbonyl oxygen is oriented away from the sulfur atom.

The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including dipole-dipole interactions and potential weak intramolecular hydrogen bonds. Computational studies on related arylamides have demonstrated the importance of such subtle forces in dictating conformational flexibility.[7]

Caption: Predicted rotational isomers of this compound.

Spectroscopic Characterization

The precise molecular structure and conformation of this compound can be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~2.5 | -CH₃ (Acetyl) |

| ¹H | ~7.2 - 8.0 | Thiophene ring protons |

| ¹³C | ~26 | -CH₃ (Acetyl) |

| ¹³C | ~120 - 145 | Thiophene ring carbons |

| ¹³C | ~190 | C=O (Ketone) |

Note: Predicted values are based on data for analogous compounds like 3-acetylthiophene.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1670 | C=O stretch | Ketone (Acetyl) |

| ~1400-1500 | C=C stretch | Aromatic (Thiophene) |

| ~700-800 | C-Cl stretch | Chloroalkane |

Experimental and Computational Workflows

To definitively determine the conformational preferences and detailed molecular structure of this compound, a combined experimental and computational approach is recommended.

Caption: Integrated workflow for conformational analysis.

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. For more detailed conformational studies, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between the acetyl protons and the thiophene ring protons, which differ between conformers.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the dihedral angle defining the conformation of the acetyl group in the solid state.

Computational Chemistry Protocol

-

Structure Building: Construct the this compound molecule in a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search by rotating the C3-C(O) dihedral angle to identify all potential energy minima.

-

Geometry Optimization and Frequency Analysis: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[4] The absence of imaginary frequencies confirms a true energy minimum.

-

Potential Energy Surface Scan: To determine the rotational barrier between the syn and anti conformers, perform a relaxed potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each step.

Conclusion

The molecular structure and conformational landscape of this compound are integral to its chemical properties and applications. While direct experimental determination of its conformational preferences remains an area for future research, a robust model based on analogous compounds suggests the existence of two primary planar conformers (syn and anti). The integrated experimental and computational workflows detailed in this guide provide a clear pathway for the definitive characterization of this and other important heterocyclic intermediates. A thorough understanding of these structural nuances is paramount for the rational design of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. 58119-67-8 | this compound - Capot Chemical [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave Spectrum of Two-Top Molecule: 2-Acetyl-3-Methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3-Acetyl-5-chlorothiophene safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 58119-67-8) is a heterocyclic ketone, a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agricultural sectors. Its structure, featuring a thiophene ring substituted with an acetyl group and a chlorine atom, makes it a versatile building block. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound, grounded in established chemical safety principles.

Chapter 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) and presents specific risks that must be managed.

GHS Classification

The primary hazard associated with this compound is acute oral toxicity. The compound is also classified as an irritant.

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Irritant | - | Warning | - | GHS07 (Exclamation Mark) |

This table summarizes the GHS classification for this compound.

The H302 classification indicates that ingestion of a sufficient quantity of the substance can cause significant, non-lethal toxic effects. The causality behind this toxicity lies in its potential to interfere with biological processes upon absorption through the gastrointestinal tract. While specific toxicological pathways are not extensively detailed in common safety literature, the general principle for such compounds involves metabolic activation or disruption of cellular functions.

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is critical for anticipating its behavior and implementing appropriate controls.

| Property | Value | Source |

| CAS Number | 58119-67-8 | |

| Molecular Formula | C₆H₅ClOS | |

| Molecular Weight | 160.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 46-49°C | |

| Boiling Point | 117-118°C at 17 mmHg | |

| Storage Class Code | 11 - Combustible Solids |

This table presents key physical and chemical data for this compound.

As a combustible solid, it does not present the same level of fire risk as a flammable liquid, but it can burn if exposed to an ignition source. Its solid form at room temperature means the primary exposure routes are ingestion and skin contact with the dust, or inhalation of airborne particulates.

Chapter 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize direct interaction with the hazard.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls

-

Standard Operating Procedures (SOPs): Laboratories must develop and enforce detailed SOPs for the use of this chemical. These SOPs should cover every stage from receipt and storage to use and disposal.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.

-

Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, emergency response, and proper disposal.

Chapter 3: Personal Protective Equipment (PPE)

When engineering and administrative controls cannot eliminate all risks, PPE provides the final barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

-

Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with the appropriate particulate filter should be used.

Caption: Required and situational Personal Protective Equipment (PPE).

Chapter 4: Handling, Storage, and Disposal

Safe Handling Workflow

A systematic approach to handling ensures that safety is maintained at every step.

Caption: A systematic workflow for safely handling the compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.

-

Conditions: Store in a cool, dry, well-ventilated place. The storage area should be separate from incompatible materials.

-

Container: Keep the container tightly closed and properly labeled.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases. While specific reactivity data is sparse, these general incompatibilities for chlorinated organic compounds should be observed to prevent vigorous or exothermic reactions.

Waste Disposal

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

-

Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

-

Disposal Route: The waste must be disposed of through an approved waste disposal plant or licensed chemical waste management facility, likely via incineration. Do not dispose of this chemical down the drain or in regular trash.

Chapter 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. The following procedures are based on general guidelines for chemical exposures.

Caption: First aid response flowchart for different exposure routes.

-

Ingestion: As per the H302 classification, this is a primary concern. The precautionary statement P301 + P312 + P330 applies: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them warm and at rest. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

Spill Response

A prompt and effective response can prevent a small spill from becoming a major incident.

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Protect Yourself: Don appropriate PPE, including respiratory protection if the spill generates dust.

-

Containment: Prevent the spill from spreading.

-

Cleanup: For a solid spill, carefully sweep or scoop the material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary.

-

Report: Report the incident to your supervisor or institutional safety office.

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Medicinally Relevant Heteroaryl Chalcones via Claisen-Schmidt Condensation of 3-Acetyl-5-chlorothiophene

Executive Summary: The Strategic Value of Thiophene-Containing Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from the reactive α,β-unsaturated ketone moiety which can serve as a Michael acceptor for biological nucleophiles like cysteine residues in enzymes.[1][2] The incorporation of heteroaromatic rings, such as thiophene, into the chalcone structure is a well-established strategy to enhance pharmacological potency and modulate physicochemical properties.[3][4][5] The thiophene ring, in particular, is a common bioisostere for a benzene ring, offering similar aromaticity while introducing unique electronic properties and potential metabolic advantages.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of heteroaryl chalcones using 3-acetyl-5-chlorothiophene as a key building block. We will delve into the mechanistic rationale behind the Claisen-Schmidt condensation, offer a detailed step-by-step experimental workflow, present expected analytical data for characterization, and provide troubleshooting guidance. This document is designed to empower researchers to reliably synthesize and explore this important class of compounds for drug discovery applications.

The Claisen-Schmidt Condensation: A Mechanistic Rationale

The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, valued for its operational simplicity and broad substrate scope.[3][6] It is a base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][2] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The reaction proceeds through three fundamental steps:

-

Enolate Formation: A base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.[1][2]

-

Nucleophilic Attack (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone (aldol adduct), after protonation from the solvent (typically ethanol or methanol).[1]

-

Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration. The elimination of a water molecule results in the formation of a highly conjugated and thermodynamically stable α,β-unsaturated ketone system, which is the final chalcone product.[2]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Validated Synthesis Protocol

This protocol details the synthesis of a representative chalcone, (E)-1-(5-chlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The methodology is broadly applicable to a range of substituted aromatic aldehydes.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| This compound | C₆H₅ClOS | 160.62 | 1.0 | 1.61 g (10 mmol) |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 | 1.36 g (10 mmol) |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 4.0 | 2.24 g (40 mmol) |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 30 mL |

| Deionized Water | H₂O | 18.02 | - | ~300 mL |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |

Step-by-Step Experimental Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.61 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of ethanol. Stir at room temperature until a clear, homogeneous solution is formed.

-

Catalyst Preparation: In a separate beaker, dissolve potassium hydroxide (2.24 g, 40 mmol) in 10 mL of ethanol. Causality Note: Preparing the base solution separately allows for controlled, dropwise addition, which helps to manage the exothermic nature of the initial deprotonation and prevent side reactions.

-

Reaction Initiation: Place the round-bottom flask in a water bath to maintain a temperature of 20-25°C. Add the ethanolic KOH solution dropwise to the stirred reactant mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed, indicating product formation.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system such as n-hexane:ethyl acetate (7:3). Visualize spots under a UV lamp. The reaction is complete when the starting material spots have been consumed.

-

Product Isolation (Work-up): Pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and 100 mL of cold water.[2] Stir the mixture for 15 minutes. Causality Note: This step quenches the reaction and precipitates the water-insoluble chalcone product while keeping inorganic salts dissolved.

-

Neutralization: Slowly add 1 M HCl dropwise to the aqueous mixture while stirring until the pH is neutral (pH ~7), as checked with litmus paper. This ensures the complete precipitation of the product and neutralizes any remaining base.[7]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral. This removes any residual salts and base.[2]

-

Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven at 40-50°C.

Caption: A logical workflow for chalcone synthesis and purification.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized chalcone.

-

FT-IR (ATR): Expect strong absorption bands corresponding to the α,β-unsaturated ketone.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides definitive structural proof.

-

Vinylic Protons: Two characteristic doublets in the range of δ 7.2-7.9 ppm. The large coupling constant (J ≈ 15.5 Hz) confirms the E (trans) configuration of the double bond.[4]

-

Aromatic/Thiophene Protons: Signals will appear in the aromatic region (δ 6.9-7.8 ppm) with splitting patterns corresponding to the substitution on the rings.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm if an -OCH₃ group is present.[4]

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-185 ppm.[4]

-

Vinylic Carbons (C=C): Signals between δ 118-145 ppm.

-

-

Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

-

Melting Point (m.p.): A sharp melting point range indicates high purity of the crystalline product.

Versatility and Data Presentation

The described protocol is highly versatile. By substituting the aromatic aldehyde, a diverse library of heteroaryl chalcones can be synthesized. The electronic nature of the substituents on the aldehyde ring can influence reaction times and yields.

| Entry | Aldehyde Substituent (Ar) | Yield (%) | m.p. (°C) | Reference |

| 1 | 3-Methoxyphenyl | 79% | 99 | [4] |

| 2 | 3,4-Dimethoxyphenyl | 96% | 120 | [4] |

| 3 | 4-Fluorophenyl | High | N/A | [3] |

| 4 | 4-Chlorophenyl | High | N/A | [3] |

| 5 | 2,4-Dichlorophenyl | High | N/A | [3] |

N/A: Specific value not available in the cited abstract, but reported as successfully synthesized.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (old KOH/NaOH). 2. Insufficient reaction time. 3. Aldehyde is unreactive. | 1. Use fresh, high-purity base. 2. Extend the reaction time and monitor by TLC. 3. Consider gentle heating (40°C) for aldehydes with electron-withdrawing groups. |

| Multiple Products on TLC | 1. Self-condensation of the ketone (if α-hydrogens are present on both sides). 2. Cannizzaro reaction of the aldehyde. 3. Aldol adduct present. | 1. Not applicable for 3-acetylthiophene. 2. Ensure slow, controlled addition of base at a low temperature. 3. Ensure neutralization is complete; the adduct is less stable in neutral/acidic conditions. |

| Product is Oily / Fails to Crystallize | 1. Presence of impurities. 2. Product has a low melting point. | 1. Purify the crude product using column chromatography (Silica gel, Hexane/EtOAc gradient). 2. After work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo. |

Conclusion

This application note details a robust and reliable protocol for the synthesis of heteroaryl chalcones derived from this compound. By providing a clear mechanistic rationale, a step-by-step procedure, and guidance for characterization and troubleshooting, this document serves as a practical guide for researchers in medicinal chemistry and drug discovery. The operational simplicity of the Claisen-Schmidt condensation, coupled with the biological significance of the thiophene-chalcone scaffold, makes this synthetic route an invaluable tool for generating novel molecular entities for therapeutic evaluation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Acetyl-5-chlorothiophene as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic and steric properties allow it to serve as a bioisostere for the benzene ring, often improving pharmacokinetic profiles. This guide provides a detailed exploration of 3-Acetyl-5-chlorothiophene, a functionalized thiophene derivative, and its pivotal role as a building block in the synthesis of complex pharmaceutical agents. We will delve into its synthesis via Friedel-Crafts acylation, its characterization, and its critical application, particularly through its sulfonated derivative, in the synthesis of the anti-glaucoma agent Brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Thiophene Scaffold in Drug Discovery

Heterocyclic compounds are central to the development of new therapeutic agents, with thiophene-containing molecules representing a significant class of pharmaceuticals. The presence of the sulfur atom imparts specific physicochemical properties, influencing metabolic stability, receptor binding affinity, and solubility. The strategic functionalization of the thiophene ring provides chemists with versatile handles for molecular elaboration. This compound, with its reactive acetyl group and chloro substituent, serves as an exemplary starting point for constructing more complex molecular architectures, most notably in the ophthalmic and antimicrobial fields.[1][2]

Synthesis of the Core Intermediate: this compound

The primary and most industrially viable method for synthesizing acetylthiophenes is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction attaches an acyl group to the aromatic thiophene ring using a strong Lewis acid catalyst.

Principle of Synthesis: Friedel-Crafts Acylation

The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[5] The electron-rich thiophene ring then attacks the acylium ion. The chloro substituent on the starting material, 2-chlorothiophene, is an ortho-para director. However, the 2-position (ortho) is sterically hindered by the chlorine atom, and the 5-position (para) is electronically favored for electrophilic attack. Thus, the acylation of 2-chlorothiophene predominantly yields 2-acetyl-5-chlorothiophene. To obtain the 3-acetyl isomer, specific reaction conditions or starting materials may be required, though Friedel-Crafts reactions on substituted thiophenes can often yield mixtures of isomers. For the purpose of this guide, we focus on the general and widely-cited acylation process. A related, well-documented procedure is the acylation of 2,5-dichlorothiophene to yield 3-acetyl-2,5-dichlorothiophene, which follows the same mechanistic principles.[6]

Workflow for Friedel-Crafts Acylation

Caption: General workflow for the synthesis of acetyl-chlorothiophenes via Friedel-Crafts acylation.

Detailed Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene

This protocol, adapted from established literature for a closely related analog, illustrates the standard procedure for this class of compounds.[6] Researchers should optimize conditions for the specific synthesis of this compound.

Materials:

-

2,5-Dichlorothiophene (15.2 g, 100 mmol)

-

Acetyl chloride (7.9 g, 100 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 110 mmol)

-

Carbon Disulfide (CS₂), dry (105 ml total)

-

Cold Water

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

To a stirred mixture of anhydrous AlCl₃ (15.0 g) and acetyl chloride (7.9 g) in 80 ml of dry CS₂, add a solution of 2,5-dichlorothiophene (15.2 g) in 25 ml of dry CS₂ dropwise over 1 hour. Maintain temperature control as the reaction is exothermic.

-

Stir the resulting reaction mixture at room temperature for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 50 ml of cold water dropwise to the reaction vessel to quench the catalyst. This should be done in a well-ventilated fume hood.

-

Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it four times with 30 ml portions of water.

-

Dry the organic layer over anhydrous CaCl₂.

-

Evaporate the solvent under reduced pressure to yield the solid product, 3-acetyl-2,5-dichlorothiophene. A typical yield for this process is approximately 80%.[6]

Pivotal Application: Intermediate for Brinzolamide Synthesis

While this compound itself is a valuable building block, its sulfonated derivative, This compound-2-sulfonamide , is a high-value intermediate indispensable for the synthesis of Brinzolamide.[2][7] Brinzolamide is a potent carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma.[1]

The Brinzolamide Synthetic Pathway

The synthesis of the key sulfonamide intermediate involves a multi-step process starting from a 5-chlorothiophene derivative. The core structure integrates a sulfonamide moiety, which is a classic zinc-binding group essential for inhibiting metalloenzymes like carbonic anhydrase.[1]

Caption: Key stages in the synthesis of Brinzolamide, highlighting the formation of the critical sulfonamide intermediate.

Protocol: Synthesis of this compound-2-sulfonamide

This protocol is a conceptual outline based on synthetic strategies described in the literature.[1]

Part A: Sulfonylation

-

React 5-chlorothiophene with chlorosulfonic acid under controlled temperature conditions (typically 0–5°C) to form the 5-chlorothiophene-2-sulfonyl chloride intermediate. The high reactivity of chlorosulfonic acid necessitates careful, slow addition and temperature management.

Part B: Acetylation

-

Introduce the acetyl group to the sulfonyl chloride intermediate via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst. Optimization of molar ratios (e.g., acetyl chloride to thiophene derivative at 1.2:1) and solvent choice (e.g., dichloromethane) is critical to maximize yield and regioselectivity.[1]

Part C: Amination

-

The resulting this compound-2-sulfonyl chloride is then reacted with ammonia or an ammonia source to convert the sulfonyl chloride group into the desired sulfonamide, yielding the final intermediate.

Rationale of Procedural Choices:

-

Controlled Temperature: The sulfonylation and acylation steps are highly exothermic. Low-temperature control is essential to prevent side reactions and degradation of the thiophene ring.

-

Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) and intermediates like acetyl chloride are highly sensitive to moisture. Strict anhydrous conditions are required to prevent catalyst quenching and ensure high conversion rates.

-

Solvent Choice: Solvents like dichloromethane or carbon disulfide are chosen for their inertness under Friedel-Crafts conditions and their ability to dissolve the reactants and catalyst complex.[1][6]

Physicochemical Data and Characterization

Accurate characterization is crucial for confirming the identity and purity of synthetic intermediates.

| Property | This compound | This compound-2-sulfonamide |

| CAS Number | 58119-67-8 | 160982-10-5[2][7] |

| Molecular Formula | C₆H₅ClOS | C₆H₆ClNO₃S₂[1][] |

| Molecular Weight | 160.62 g/mol | 239.70 g/mol [1][7][] |

| Appearance | White to off-white powder/solid | White powder[2] |

| Purity (Typical) | ≥97% | ≥98%[2] |

Key Analytical Techniques: [1]

-

NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure by identifying aromatic protons (typically δ 7.2–7.8 ppm for the thiophene ring) and the acetyl methyl group (δ 2.1–2.3 ppm).

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies key functional groups, such as the acetyl C=O stretch (1680–1720 cm⁻¹) and, for the derivative, the S=O stretches of the sulfonamide (1150–1350 cm⁻¹).

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

-

X-ray Diffraction (XRD): Can be used to resolve the crystal structure and confirm the precise positions of the substituents on the thiophene ring.

Other Synthetic Applications

Beyond the Brinzolamide pathway, acetyl-chlorothiophenes are versatile precursors for other novel compounds. For instance, this compound has been utilized as a starting material in the synthesis of novel bis-chalcone derivatives.[3] These chalcones were synthesized by reacting the acetylthiophene with terephthalaldehyde and were subsequently evaluated for cytotoxic activity against the MCF-7 breast cancer cell line, demonstrating the potential of this intermediate in oncology drug discovery.[3]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).[9]

-

GHS Pictogram: GHS07 (Exclamation Mark).[9]

-

Signal Word: Warning.[9]

-

Hazard Statements: H302 (Harmful if swallowed).[9]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a strategically important intermediate whose value is magnified through its sulfonated derivative. The well-established Friedel-Crafts chemistry provides a reliable route to its synthesis, and its functional handles offer extensive opportunities for elaboration. Its demonstrated role in the industrial synthesis of Brinzolamide underscores its significance in modern pharmaceutical manufacturing. Furthermore, emerging research into its use for creating novel anticancer agents highlights its continuing potential for future drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 9. This compound AldrichCPR 58119-67-8 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Acetyl-5-chlorothiophene for the Synthesis of Novel Biaryl Ketones

Introduction: The Strategic Importance of Thiophene-Based Biaryl Scaffolds

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The construction of C-C bonds to create 5-aryl-3-acetylthiophene structures is of significant interest for the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of such biaryl linkages, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of 3-acetyl-5-chlorothiophene with various arylboronic acids. Acknowledging the inherent challenge of activating the relatively inert C-Cl bond, especially in an electron-deficient heteroaromatic system, this guide emphasizes the critical role of catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind the chosen conditions and provide a step-by-step experimental procedure, including a troubleshooting guide to empower researchers in overcoming common hurdles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Conventional Heating

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | |

| Arylboronic Acid | ≥98% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Buchwald Ligand |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely ground before use |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |

| Deionized Water | Degassed | ||

| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |

| Brine (Saturated NaCl solution) | For work-up | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||

| Celite® | For filtration | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Add the catalyst and ligand to the Schlenk flask.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

-

Reaction:

-

Place the flask

-

Application Note & Protocols: Synthesis of Bioactive Thiophene Chalcones via Claisen-Schmidt Condensation

Topic: Reaction of 3-Acetyl-5-chlorothiophene with Substituted Benzaldehydes

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene-Based Chalcones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a critical class of intermediates in the biosynthesis of flavonoids and serve as privileged structures in medicinal chemistry.[1] Their versatile biological profile, which includes anticancer, anti-inflammatory, antibacterial, and antifungal activities, has driven extensive research into novel synthetic analogues.[2] The incorporation of a thiophene ring, a bioisostere for the phenyl ring, is a well-established strategy to enhance pharmacological potency and modulate physicochemical properties.[3][4]

This application note provides a comprehensive guide to the synthesis of novel chalcone derivatives through the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, detail characterization methodologies, and discuss the influence of benzaldehyde substituents on the reaction and potential biological applications. The protocols and insights provided herein are designed to be a self-validating system for researchers aiming to synthesize these potent bioactive agents.

Reaction Mechanism: A Base-Catalyzed Aldol Condensation Pathway

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation.[5] It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, preventing self-condensation.[6] The reaction proceeds via a base-catalyzed aldol condensation mechanism, followed by a spontaneous dehydration step to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

The key mechanistic steps are as follows:

-

Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate anion. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed.[7][8]

-

Nucleophilic Attack: The nucleophilic enolate anion attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or methanol), yielding a β-hydroxy ketone (aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated double bond. This final step is the thermodynamic driving force for the reaction.[9]

The overall mechanism is depicted in the diagram below.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols: Synthesis and Characterization

This section provides a detailed, validated protocol for the synthesis of a representative chalcone, (E)-1-(5-chlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials and Reagents

Proper preparation and handling of reagents are critical for reaction success and safety. All reagents should be of analytical grade or higher.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |

| This compound | C₆H₅ClOS | 160.62 | 45-48 | N/A | Ketone (Enolate Precursor) |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -2 | 248 | Aldehyde (Electrophile) |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 406 | 1327 | Catalyst (Base) |

| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | 78 | Solvent |

| Deionized Water | H₂O | 18.02 | 0 | 100 | Quenching/Washing |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | Drying Agent |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.61 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of 95% ethanol.

-

Causality Note: Ethanol is a common and effective solvent as it readily dissolves the reactants and the base catalyst. Its protic nature facilitates the protonation of the alkoxide intermediate.[10]

-

-

Catalyst Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of ethanol dropwise over 10 minutes.

-

Causality Note: A stoichiometric excess of base is often used to drive the reaction to completion. Slow addition prevents an excessive exotherm.[11]

-

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of the chalcone product will be indicated by a new, less polar spot compared to the starting materials. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. This will cause the crude product to precipitate.

-

Causality Note: Quenching in cold water neutralizes the base and the low solubility of the organic product in the aqueous medium forces its precipitation, aiding in initial purification.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure chalcone as a crystalline solid.

-

Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The chalcone is highly soluble in hot ethanol but sparingly soluble at room temperature, allowing for the separation from impurities.

-

Characterization of the Product

The structure and purity of the synthesized chalcone must be confirmed using standard spectroscopic techniques.